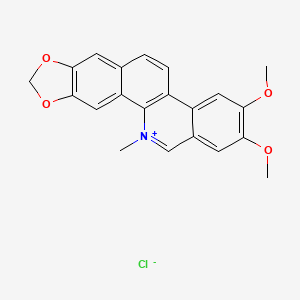

Nitidine chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-Cancer Properties

Studies suggest nitidine possesses anti-cancer properties, potentially inhibiting the growth and proliferation of various cancer cell lines. Research indicates its ability to:

- Induce cell death (apoptosis) in cancer cells [].

- Suppress cell migration and invasion, hindering the spread of cancer [].

- Modulate signaling pathways involved in cancer development [].

These findings warrant further investigation to determine the potential of nitidine as a therapeutic agent or an adjunct treatment for specific cancers.

Anti-Inflammatory and Neuroprotective Effects

Nitidine exhibits anti-inflammatory properties, potentially alleviating inflammation associated with various diseases. Studies have shown its ability to:

- Reduce the production of inflammatory mediators [].

- Suppress the activation of inflammatory signaling pathways [].

Additionally, research suggests that nitidine might offer neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. Studies have demonstrated its ability to:

Antibacterial and Antifungal Activities

Nitidine exhibits potential antibacterial and antifungal activities against various pathogens. Studies have reported its effectiveness against:

- Certain bacteria, including Staphylococcus aureus and Escherichia coli.

- Some fungal strains, including Candida albicans.

Nitidine chloride is a benzophenanthridine alkaloid primarily derived from the plant Zanthoxylum nitidum. This compound is characterized by its unique chemical structure, which includes a fused ring system that contributes to its biological activity. Nitidine chloride has garnered attention for its potential therapeutic properties, particularly in the fields of oncology and immunology.

- Inhibition of heme detoxification: Malaria parasites digest hemoglobin, releasing toxic heme. Nitidine might inhibit enzymes responsible for heme detoxification, leading to parasite death [].

- Disruption of protein synthesis: Nitidine may interfere with the parasite's protein synthesis machinery, hindering its growth and development [].

- Reductive Amination: This process involves the reaction of carbonyl compounds with amines, leading to the formation of amines.

- Intramolecular Heck Coupling Reaction: A palladium-catalyzed reaction that forms carbon-carbon bonds, crucial for constructing complex organic molecules.

- Aromatization: The conversion of non-aromatic compounds into aromatic compounds, enhancing stability and reactivity.

These reactions are essential for both synthetic pathways and modifications of nitidine chloride for enhanced biological activity .

Nitidine chloride exhibits a range of biological activities:

- Antitumor Effects: Studies have shown that nitidine chloride can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .

- Anti-inflammatory Properties: Research indicates that nitidine chloride may alleviate inflammation and cellular senescence, contributing to its therapeutic potential .

- Antimicrobial Activity: The compound has demonstrated effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Nitidine chloride can be synthesized through several methods:

- Extraction from Natural Sources:

- Synthetic Approaches:

Nitidine chloride has several applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is being explored for use in cancer therapies and anti-inflammatory medications.

- Agriculture: Its antimicrobial properties suggest potential applications in developing natural pesticides.

- Research: The compound serves as a reference material in studies focused on alkaloids and their effects on human health.

Studies have explored the interactions of nitidine chloride with various biological targets:

- Cellular Pathways: Research indicates that nitidine chloride may modulate signaling pathways involved in cell proliferation and apoptosis, enhancing its anticancer effects .

- Drug Interactions: Investigations into how nitidine chloride interacts with other pharmacological agents are ongoing to determine potential synergistic effects or adverse interactions.

Several compounds share structural or functional similarities with nitidine chloride. Here are some notable examples:

| Compound Name | Structural Class | Biological Activity | Unique Features |

|---|---|---|---|

| Berberine | Isoquinoline Alkaloid | Antimicrobial, anti-inflammatory | Stronger antimicrobial properties |

| Chelidonine | Benzophenanthridine | Antitumor, analgesic | Higher potency against specific cancers |

| Palmatine | Isoquinoline Alkaloid | Antimicrobial, cytotoxic | Broader spectrum of antimicrobial action |

Nitidine chloride stands out due to its specific combination of anti-inflammatory and anticancer properties, making it a unique candidate for further research and application in therapeutics.

Natural Source Extraction from Zanthoxylum Species

Nitidine chloride, a benzophenanthridine alkaloid with the molecular formula C21H18NO4+ and molecular weight 348.37, represents one of the most significant bioactive compounds found in Zanthoxylum species [1]. The primary natural source for nitidine chloride extraction is Zanthoxylum nitidum (Roxb.) DC, which serves as a frequently used traditional Chinese medicinal plant [2]. The extraction methodologies from these natural sources have evolved significantly, incorporating both traditional and modern techniques to maximize yield and purity.

Traditional Extraction Methods

The conventional extraction of nitidine chloride from Zanthoxylum nitidum involves several established methodologies. The dried plant material, typically roots or bark, undergoes initial preparation through chopping and sun-drying for three weeks, followed by crushing in a wooden mortar to achieve fine powder consistency [8]. The powdered material is then subjected to maceration using various solvents including petroleum ether, ethanol, and water [8].

A systematic approach involves hot methanol extraction, where Zanthoxylum nitidum plant material (5.0 kg) is extracted with hot methanol three times, each using 10 liters for 2 days at 50 degrees Celsius [6]. The solvent is subsequently removed in vacuo to yield the methanol extract, which is then suspended in water and successively partitioned with n-hexane, chloroform, and ethyl acetate to yield distinct fractions [6].

Advanced Extraction Techniques

Modern extraction methodologies have demonstrated superior efficiency compared to traditional approaches. Enzymatic methods and ultrasonic extraction techniques are particularly recommended for nitidine chloride extraction [2]. The optimization of extraction conditions has been thoroughly investigated using four-factor-three-level orthogonal array design, examining various parameters including extracting solvent composition and extraction conditions [7].

Research has established that the most effective extraction solvent combinations include 75% methanol, 75% ethanol, and 50% ethanol, achieving total alkaloid yields of 108.2, 107.9, and 109.1 mg/g respectively [27]. The concentration of nitidine chloride from wild plants varies significantly based on collection location, ranging from 0.19 to 3.47 mg/g across different counties [19].

Purification and Isolation Procedures

Following initial extraction, purification procedures employ resin adsorption and chromatography techniques for separation and purification of nitidine chloride [2]. The crude extract undergoes chromatography over silica gel column using flash chromatography, eluted with petroleum ether/ethyl acetate and then ethyl acetate/methanol mixtures of increasing polarity [8].

Specific isolation protocols involve the use of preparative high-performance liquid chromatography using specialized columns such as J'sphere, ODS H-80 (250 × 20 mm) with flow rates of 3 milliliters per minute, eluting with 25% acetonitrile [6]. For preparative high-performance liquid chromatography applications, 393.42 mg of dichloromethanolic fraction yields approximately 9 mg nitidine, achieving a yield of 2.28% by referring to the deposit [4].

Synthetic Routes: Retrosynthetic Analysis and Stepwise Protocols

Retrosynthetic Strategy

The synthetic approach to nitidine chloride follows a systematic retrosynthetic analysis beginning with 3,4-dimethoxybenzoic acid as the starting material [3]. This strategy represents a significant improvement over previous synthetic routes that utilized raw materials such as 2-bromo-4,5-dimethoxy benzoyl chloride, which required complex operations and resulted in low overall yields [3].

The retrosynthetic disconnection reveals four key synthetic intermediates: the initial acyl chloride formation, subsequent nucleophilic substitution to form acid amides, oxidative cyclization to generate the phenanthridinic core, and final reduction-methylation sequence to afford the target molecule [3].

Stepwise Synthetic Protocol

The complete synthetic sequence comprises four distinct steps with specific reaction conditions and yields [3]:

Step 1: Acyl Chloride Formation

3,4-dimethoxybenzoic acid is dissolved in the first organic solvent (methylene dichloride or chloroform), and thionyl chloride is added to react [3]. The molar ratio of 3,4-dimethoxybenzoic acid to thionyl chloride is maintained at 1:2-5, with the reaction conducted at 20-80 degrees Celsius for 12-48 hours [3]. Following reaction completion, the solvent is evaporated to obtain intermediate 1 [3].

Step 2: Nucleophilic Substitution

Intermediate 1 is dissolved in the first organic solvent, and 3,4-methylenedioxy naphthylamine is added under 0-10 degrees Celsius conditions with pyridine or triethylamine serving as acid binding agents [3]. The reaction proceeds for 24-48 hours, resulting in the precipitation of intermediate 2, which is collected by suction filtration and washed with anhydrous methanol [3].

Step 3: Oxidative Cyclization

Intermediate 2 is dissolved in the first organic solvent, and boron trifluoride diethyl etherate along with bis(trifluoroacetoxy)iodobenzene are added [3]. Following reaction completion, the solvent is removed and the residue subjected to silica gel column chromatography to obtain intermediate 3 [3].

Step 4: Reduction and Methylation

Intermediate 3 is dissolved in anhydrous tetrahydrofuran under nitrogen protection, and lithium aluminum hydride (1-5 equivalents) is added with stirring at room temperature for 20 minutes [1]. The organic phase is collected by quenching with diethyl ether and concentrated [1]. The residue undergoes treatment with 5-15% hydrochloric acid to precipitate the chlorinated nitidine base with a yield of 97% [1].

Alternative Synthetic Approaches

Recent developments in benzophenanthridine alkaloid synthesis have introduced rhodium(III)-catalyzed carbon-hydrogen ring-opening reactions as an efficient methodology [12]. This approach involves a redox-neutral ring-opening of 7-azabenzonorbornadienes with aromatic aldoximes, demonstrating high diastereoselectivity and compatibility with various functional groups [12].

The developed carbon-hydrogen ring-opening reaction products are subsequently transformed into 13,14-dehydrobenzophenanthridine derivatives through hydrochloric acid hydrolysis, followed by conversion to benzophenanthridine alkaloids using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone [12].

Optimization of Reaction Conditions for Industrial-Scale Production

Solvent Selection and Optimization

Industrial-scale production of nitidine chloride requires careful optimization of solvent systems to ensure both efficiency and cost-effectiveness. The selection of organic solvents significantly impacts extraction efficiency, with aqueous solutions of carboxylic acids, surfactants, and deep eutectic solvents serving as environmentally friendly alternatives [27].

Comparative studies demonstrate that methylene chloride serves as the preferred solvent for benzophenanthridine alkaloid extraction processes [9]. The methylene chloride containing the alkaloids is processed in stirring tanks where water and citric acid are added to facilitate separation [9]. The two-phase system allows for selective extraction while maintaining high purity levels [9].

Temperature and Pressure Optimization

Optimization studies have established specific temperature ranges for maximum efficiency in nitidine chloride synthesis. The synthesis of chlorinated nitidine requires precise temperature control, with the lithium aluminum hydride reduction conducted at room temperature for optimal yields [1]. For industrial applications, temperature optimization extends to 180 degrees Celsius for specific methylation reactions using dimethyl sulfate [3].

The reaction kinetics studies indicate that nitidine chloride exhibits concentration- and time-dependent characteristics, with optimal reaction conditions requiring careful monitoring of temperature-dependent parameters [23]. The integration of high-throughput experimentation with machine learning algorithms has emerged as a valuable approach for systematic optimization of reaction conditions [29].

Catalyst Selection and Process Intensification

Modern industrial synthesis incorporates advanced catalytic systems to enhance reaction efficiency and selectivity. Rhodium(III) catalysis has demonstrated particular effectiveness in benzophenanthridine alkaloid synthesis, offering excellent diastereoselectivity and functional group tolerance [12].

The implementation of continuous flow chemistry represents a significant advancement in industrial-scale alkaloid production [30]. Flow processes eliminate the need for intermediate product isolation, reduce labor-intensive techniques such as distillation and crystallization, and significantly decrease overall processing time [30]. The reproducible yield over entire flow sequences reaches approximately 40%, with quantitative to near-quantitative conversion achieved in six of seven synthetic steps [30].

Scale-Up Considerations and Process Analytics

Industrial-scale production requires consideration of batch versus continuous manufacturing approaches. Continuous pharmaceutical manufacturing offers superior time efficiency, reduced energy requirements, increased productivity, and decreased waste generation compared to traditional batch processing [32]. The scalability of synthetic routes has been demonstrated from laboratory scale (10 grams) to industrial scale (1000 grams) while maintaining consistent catalytic performance and product quality [26].

Process analytical technology integration enables real-time monitoring and control of critical process parameters. Near-infrared spectroscopy has proven particularly valuable for rapid quality control analysis, achieving correlation coefficients greater than 0.90 for nitidine chloride quantification [19]. The optimization of spectral pre-treatment methods, including multiplicative scatter correction and first derivative analysis, enhances the accuracy and reliability of analytical measurements [19].

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature (°C) | 20-80 | Direct correlation up to optimal point | [3] |

| Reaction Time (hours) | 12-48 | Plateau effect beyond 24 hours | [3] |

| Solvent Ratio | 1:2-5 (substrate:solvent) | Linear increase to optimal ratio | [3] |

| pH Range | 4.5 | Maximum resolution and sensitivity | [21] |

| Flow Rate (mL/min) | 0.6 | Optimal separation efficiency | [21] |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Other CAS

Dates

Nitidine chloride efficiently induces autophagy and apoptosis in melanoma cells via AMPK-mTOR signaling pathway

Xuan Huang, Muchi Hu, Kejia Li, Fangxiu Luo, Haiqin ZhuPMID: 32797770 DOI: 10.1691/ph.2020.0478

Abstract

Nitidine chloride (NC) has displayed anti-tumor effects in various types of cancer. However, the role of NC in human melanoma is largely unknown. This study aimed to investigate the effects of NC on melanoma cancer cells A375 and WM35 by MTT assay. Apoptosis was measured by detecting caspase-3 protein expression level and its activity. Autophagy was measured by TEM image, immunostaining and immunoblotting assays. MTT assays showed that NC significantly blocks melanoma cells proliferation. Immunoblotting and caspase-3 activity assays showed that NC inhibited melanoma cells proliferation by inducing cell apoptosis. TEM, immunostaining and immunoblotting assays showed that NC also triggers melanoma cells autophagy and activation of the AMPK-mTOR pathway, which plays an important role in autophagy initiation. Finally, we found that blocking autophagy by 3-MA or AMPK pathway inhibitor greatly enhanced NC-induced apoptosis and cell death, indicating that NC-induced autophagy may have a cytoprotective effect in melanoma cells. Together, these results suggested that NC has strong anti-tumor effects on melanoma cells.[null]

Ya-Li Wu, Xin Liu, Kai-Li Liu, Xiang-Li Cui, Chun-Fang WangPMID: 32239858 DOI: 10.12047/j.cjap.5827.2019.115

Abstract

To investigate the protective effects of nitidine chloride (NC) on dextran sodium sulfate (DSS) - induced ulcerative colitis (UC) in mice by targeting miR-31 and its underlying mechanisms.DSS at the concentration of 1% was used to induce UC in mice. Thirty C57BL/6 male mice were randomly divided into four groups: normal control group (n=7), DSS group (n=8), DSS + NC group (7.27 mg/kg) (n=8) and NC group (n=7). DSS was added in drinking water, and NC was administrated by gavage. The period of modeling lasted for 3 weeks. The control group and NC group drank sterile water every day, DSS group and DSS + NC group drank 1% DSS water in the first week, normal water in the second week and 1% DSS water in the third week. In the last week of modeling, mice in control group and DSS group were given 0.5% CMC-Na by gavage, while mice in DSS + NC group and NC group were given NC by gavage. After the establishment of the model, the disease activity index (DAI) related to colitis was observed, the pathological score of colon tissue was evaluated by HE staining, the expression level of miR-31 in colon tissue was detected by qPCR, and the protein expressions of NF -κ B and COX-2 in colon tissue were detected by Western blot.

① Compared with DSS group, the DAI in the DSS + NC group was decreased (P<0.01). The colonic pathological injury was obviously ameliorated after treated by NC. ② Compared with normal control group, the expression of miR-31 in colonic tissue of DSS group was increased significantly(P<0.01), compared with DSS group, the expression of miR-31 was decreased after treatment with NC(P< 0.05). ③ Compared with DSS group, the levels of inflammatory protein NF-κB and COX-2 in DSS + NC group was decreased significantly (P<0.05).

Nitidine chloride has obvious therapeutic effects on DSS induced mouse colitis, and its anti-inflammatory mechanism is related to the down-regulation of miR-31 expression.

Nitidine chloride suppresses NEDD4 expression in lung cancer cells

Jing Zhang, Ruoxue Cao, Chaoqun Lian, Tong Cao, Ying Shi, Jia Ma, Peter Wang, Jun XiaPMID: 33288736 DOI: 10.18632/aging.202185

Abstract

Nitidine chloride (NC) possesses anticancer properties in various types of human malignancies. However, the effects of NC on lung cancer cells have not been elucidated. Moreover, the molecular mechanism of NC-involved antitumor activity is unclear. Therefore, we aimed to determine the biological effect of NC and the underlying molecular insights in lung cancer cells. The antineoplastic function of NC was assessed by MTT assays, Annexin V-FITC/PI apoptosis assay, wound healing analysis, and Transwell chamber migration and invasion assay in lung cancer cells. NEDD4 modulation was evaluated by western blotting assays of lung cancer cells after NC treatments. NEDD4 overexpression and downregulation were employed to validate the critical role of NEDD4 in the NC-mediated tumor suppressive effects. We found that NC suppressed cell viability, migration and invasion, but induced apoptosis in lung cancer cells. Mechanistic exploration revealed that NC exhibited its antitumor effects by reducing NEDD4 expression. Furthermore, our rescue experiments dissected that overexpression of NEDD4 abrogated the NC-mediated antineoplastic effects in lung cancer cells. Consistently, downregulation of NEDD4 enhanced the NC-induced anticancer effects. Thus, NC is a promising antitumor agent in lung cancer, indicating that NC might have potential therapeutic applications in the treatment of lung cancer.Nitidine chloride suppresses epithelial-mesenchymal transition and stem cell-like properties in glioblastoma by regulating JAK2/STAT3 signaling

Mingbo Jia, Ying Wang, Yingxue Guo, Pengyue Yu, Ying Sun, Yanke Song, Liyan ZhaoPMID: 33788424 DOI: 10.1002/cam4.3869

Abstract

Glioblastoma is the most aggressive and common intracranial malignant tumor, and the prognosis is still poor after various treatments. Based on the poor prognosis of glioma, new drugs that suppress the rapid progression and aggressive growth of glioma are urgently needed. It has been reported that nitidine chloride (NC) can inhibit tumor growth and epithelial-mesenchymal transition (EMT), and EMT is associated with cancer stem cell properties. The present study aimed to investigate the inhibitory effect of NC on the EMT process and stem cell-like properties in glioma cells. The results showed that the migration and invasion abilities in U87 and LN18 glioma cells were significantly increased after the induction of EMT and these effects were inhibited by NC in a concentration-dependent manner. NC treatment decreased the expression of EMT markers in glioma cells and self-renewal capacity of glioma stem-like cells. We demonstrated that these effects of NC were achieved via JAK2/STAT3 signaling. Taken together, these results indicate that NC inhibits the EMT process and glioma stem-like properties via JAK2/STAT3 signaling pathway, suggesting that NC may be a potential anti-glioma drug.Nitidine chloride induces S phase cell cycle arrest and mitochondria-dependent apoptosis in HaCaT cells and ameliorates skin lesions in psoriasis-like mouse models

Xiao-Guang Yang, Bo-Wen Jiang, Qian-Qian Jing, Wen-Juan Li, Li-Ping Tan, Yong-Li Bao, Zhen-Bo Song, Chun-Lei Yu, Lei Liu, Yi-Chun Liu, Yu-Xin LiPMID: 31563649 DOI: 10.1016/j.ejphar.2019.172680

Abstract

Psoriasis is a common dermatosis causing considerable inconvenience to 4% of the general population. Traditional psoriasis treatments often cause side effects, drug resistance and complications, necessitating development of safer and more effective treatments. In this study, we screened over 600 natural compounds to identify viability inhibitors of human HaCaT keratinocytes cultured in vitro. The results showed that nitidine chloride was a highly effective inhibitor. Further studies revealed that nitidine chloride inhibited HaCaT proliferation and induced S phase cell cycle arrest; these effects were associated with reduced DNA synthesis, decreased Ki67, cyclin A, and cyclin D1 levels, and increased p53 protein expression. Nitidine chloride also significantly downregulated bcl-2 and upregulated bax, cleaved caspase-9 and cleaved caspase-3. Mechanistic studies revealed that nitidine chloride-induced apoptosis involved the c-Jun N-terminal kinase (JNK) pathway. More importantly, in 12-O-tetradecanoyl-phorbol-13-acetate (TPA)- and imiquimod (IMQ)-induced epidermal hyperplasia and inflammation models, nitidine chloride inhibited topical edema in mouse ear and back skin, substantially reducing tissue thickness and weight. In some cases, nitidine chloride also ameliorated conditions caused by TPA and IMQ, such as angiogenesis and infiltration of large numbers of inflammatory cells around blood vessels. Additionally, nitidine chloride inhibited the expression of various proinflammatory cytokines in the two animal models. In conclusion, our results are the first to demonstrate that nitidine chloride inhibits the proliferation of HaCaT cells, induces apoptosis partly via the JNK signaling pathway in vitro and ameliorates skin lesions and inflammation in vivo, making it an appropriate candidate for psoriasis treatment.Molecular insight into the binding aspects of benzo[c]phenanthridine alkaloid nitidine with bovine hemoglobin: A biophysical exploration

Sutanwi Bhuiya, Susmita Chowdhury, Suman DasPMID: 31260885 DOI: 10.1016/j.saa.2019.117293

Abstract

The association of a putative bioactive alkaloid nitidine (NIT) with blood protein bovine hemoglobin (BHb) was investigated by employing various biophysical and molecular docking techniques. NIT binding to BHb was first characterized by hypochromic effect on the Soret band absorption of BHb from spectrophotometric studies. Spectrofluorimetric titration and unchanged fluorescence lifetime of BHb confirmed ground state complexation followed by the static nature of the emission quenching mechanism of the protein induced by NIT. Substantial conformational changes in the protein structure were established from circular dichroism study. Conformational perturbation results a lowering in the α-helical organization of the tetrameric protein structure. Thermodynamics of the binding suggest that the binding is exothermic with a favourable small positive entropy change and negative enthalpy change making a sense of electrostatic interaction as the major acting force. Experimentally calculated free energy change for the NIT-BHb interaction was found to be -7.50 kcal molwhich is in well agreement to the theoretical docking energy value of -6.36 kcal mol

. AutoDock based molecular docking suggests the internal cavity of BHb as the preferred binding position of NIT. Overall this manuscript depicts consequences on the molecular interaction of NIT with BHb from structural and energetic standpoints providing a profound insight into protein-ligand association.

Nitidine chloride exerts anti-inflammatory action by targeting Topoisomerase I and enhancing IL-10 production

Niao Yang, Rongcai Yue, Jinzhu Ma, Wencai Li, Zeng Zhao, Huiliang Li, Yunheng Shen, Zhenlin Hu, Chao Lv, Xike Xu, Yili Yang, Xiankun Dai, Xia Liu, Yizhi Yu, Weidong ZhangPMID: 31415918 DOI: 10.1016/j.phrs.2019.104368

Abstract

In the effort to identify natural products that regulate immunity and inflammation, we found that nitidine chloride (NC), an alkaloid from herb Zanthoxylum nitidum, enhanced IL-10 production in lipopolysaccharide (LPS)-stimulated myeloid cells. While NC was shown to be capable of inhibiting topoisomerase I (TOP1), NC analogs that could not inhibit TOP1 failed to increase IL-10 production. Moreover, medicinal TOP1 inhibitors TPT and SN-38 also augmented IL-10 production significantly, whereas knockdown of TOP1 prevented NC, TPT, and SN-38 from enhancing IL-10 expression. Thus, NC promoted IL-10 production by inhibiting TOP1. In LPS-induced endotoxemic mice, NC and TOP1 inhibitors increased IL-10 production, suppressed inflammatory responses, and reduced mortality remarkably. The anti-inflammatory activities of TOP1 inhibition were markedly reduced by IL-10-neutralizing antibody and largely absent in IL-10-deficient mice. In LPS-stimulated RAW264.7 cells and in peritoneal macrophages from endotoxemic mice, NC and TOP1 inhibitors significantly enhanced the activation of Akt, a critical signal transducer for IL-10 production, and inhibition of Akt prevented these compounds from enhancing IL-10 production and ameliorating endotoxemia. These data indicated that NC and TOP1 inhibitors are able to exert anti-inflammatory action through enhancing Akt-mediated IL-10 production and may assist with the treatment of inflammatory diseases.Nitidine Chloride Is a Potential Alternative Therapy for Glioma Through Inducing Endoplasmic Reticulum Stress and Alleviating Epithelial-Mesenchymal Transition

Zihang Chen, Jinsen Zhang, Hao Xue, Mingyu Qian, Xing Guo, Xiao Gao, Jianye Xu, Yanhua Qi, Xiaopeng Sun, Gang LiPMID: 32129091 DOI: 10.1177/1534735419900927

Abstract

Malignant glioma is a lethal brain tumor that is highly resistant to standard therapy. Our research aims to explore the suppressive effects of nitidine chloride (NC) on gliomas and the mechanisms involved, showing that it is a potential agent for integrative therapy of gliomas.After glioma cells were treated with NC, several experiments were performed to evaluate NC's antitumor effects. CCK-8 assay was used to detect viability. Transwell and 3-dimensional spheroid invasion assays were used to evaluate motility of glioma in vitro, and the sphere-formation assay showed NC's influence on glioma stem cells. Apoptosis and intracellular reactive oxygen species were measured by means of flow cytometry. Subcellular structures were observed through transmission electron microscopy. Western blot analysis reflected expression of endoplasmic reticulum (ER) stress and epithelial-mesenchymal transition (EMT) marker proteins. An orthotopic xenograft model was established to investigate the tumor suppressive effects in vivo.

Nitidine chloride inhibited glioma cell migration and invasion in vitro, downregulated the EMT proteins, and suppressed sphere formation of glioma stem cells. Furthermore, NC induced persistent ER stress that contributed to apoptosis and reactive oxygen species production. The xenograft model showed that NC effectively restricted glioma growth and invasion in vivo. Furthermore, we confirmed the signaling pathways that ER stress downregulates C/EBPβ and slug, as well as inhibition of the AKT/GSK3β/β-catenin axis caused by NC, in U-87 MG.

We demonstrated that NC inhibits gliomas in vitro and in vivo by activating ER stress and downregulating EMT, which provides a basis for glioma therapy.

High throughput circRNA sequencing analysis reveals novel insights into the mechanism of nitidine chloride against hepatocellular carcinoma

Dan-Dan Xiong, Zhen-Bo Feng, Ze-Feng Lai, Yue Qin, Li-Min Liu, Hao-Xuan Fu, Rong-Quan He, Hua-Yu Wu, Yi-Wu Dang, Gang Chen, Dian-Zhong LuoPMID: 31506425 DOI: 10.1038/s41419-019-1890-9

Abstract

Nitidine chloride (NC) has been demonstrated to have an anticancer effect in hepatocellular carcinoma (HCC). However, the mechanism of action of NC against HCC remains largely unclear. In this study, three pairs of NC-treated and NC-untreated HCC xenograft tumour tissues were collected for circRNA sequencing analysis. In total, 297 circRNAs were differently expressed between the two groups, with 188 upregulated and 109 downregulated, among which hsa_circ_0088364 and hsa_circ_0090049 were validated by real-time quantitative polymerase chain reaction. The in vitro experiments showed that the two circRNAs inhibited the malignant biological behaviour of HCC, suggesting that they may play important roles in the development of HCC. To elucidate whether the two circRNAs function as "miRNA sponges" in HCC, we identified circRNA-miRNA and miRNA-mRNA interactions by using the CircInteractome and miRwalk, respectively. Subsequently, 857 miRNA-associated differently expressed genes in HCC were selected for weighted gene co-expression network analysis. Module Eigengene turquoise with 423 genes was found to be significantly related to the survival time, pathology grade and TNM stage of HCC patients. Gene functional enrichment analysis showed that the 423 genes mainly functioned in DNA replication- and cell cycle-related biological processes and signalling cascades. Eighteen hubgenes (SMARCD1, CBX1, HCFC1, RBM12B, RCC2, NUP205, ECT2, PRIM2, RBM28, COPS7B, PRRC2A, GPR107, ANKRD52, TUBA1B, ATXN7L3, FUS, MCM8 and RACGAP1) associated with clinical outcomes of HCC patients were then identified. These findings showed that the crosstalk between hsa_circ_0088364 and hsa_circ_0090049 and their competing mRNAs may play important roles in HCC, providing interesting clues into the potential of circRNAs as therapeutic targets of NC in HCC.The clinical value and potential molecular mechanism of the downregulation of MAOA in hepatocellular carcinoma tissues

Yu-Yan Pang, Jian-Di Li, Li Gao, Xia Yang, Yi-Wu Dang, Ze-Feng Lai, Li-Min Liu, Jie Yang, Hua-Yu Wu, Rong-Quan He, Zhi-Guang Huang, Dan-Dan Xiong, Li-Hua Yang, Lin Shi, Wei-Jia Mo, Deng Tang, Hui-Ping Lu, Gang ChenPMID: 32931665 DOI: 10.1002/cam4.3434

Abstract

Hepatocellular carcinoma (HCC) remains one of the most common cancers worldwide and tends to be detected at an advanced stage. More effective biomarkers for HCC screening and prognosis assessment are needed and the mechanisms of HCC require further exploration. The role of MAOA in HCC has not been intensively investigated.In-house tissue microarrays, genechips, and RNAsequencing datasets were integrated to explore the expression status and the clinical value of MAOA in HCC. Immunohistochemical staining was utilized to determine MAOA protein expression. Intersection genes of MAOA related co-expressed genes and differentially expressed genes were obtained to perform functional enrichment analyses. In vivo experiment was conducted to study the impact of traditional Chinese medicine nitidine chloride (NC) on MAOA in HCC.

MAOA was downregulated and possessed an excellent discriminatory capability in HCC patients. Decreased MAOA correlated with poor prognosis in HCC patients. Downregulated MAOA protein was relevant to an advanced TNM stage in HCC patients. Co-expressed genes that positively related to MAOA were clustered in chemical carcinogenesis, where CYP2E1 was identified as the hub gene. In vivo experiment showed that nitidine chloride significantly upregulated MAOA in a nude mouse HCC model.

A decreased MAOA level is not only correlated with aggressive behaviors in males but also serves as a promising biomarker for the diagnosis and prognosis of HCC patients. Moreover, MAOA may play a role in AFB1 toxic transformation through its synergistic action with co-expressed genes, especially CYP3A4. MAOA also serves as a potential therapy target of NC in HCC patients.